2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Description
The compound 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a heterocyclic molecule featuring a pyrazole core fused with a cyclohexane-1,3-dione moiety via a methylidene bridge. Key structural elements include:
- Pyrazole ring: A five-membered aromatic ring with two nitrogen atoms, substituted at position 3 with a 4-chlorophenyl group and at position 1 with a phenyl group.
- Cyclohexane-1,3-dione: A six-membered ring with two ketone groups at positions 1 and 3, with geminal dimethyl substituents at position 3.
- 4-Chlorophenyl group: A phenyl ring with a chlorine substituent at the para position, a common motif in agrochemicals and pharmaceuticals due to its lipophilicity and electronic effects .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-24(2)13-21(28)20(22(29)14-24)12-17-15-27(19-6-4-3-5-7-19)26-23(17)16-8-10-18(25)11-9-16/h3-12,15H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVYYARDAZOYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361878 | |
| Record name | 2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313273-04-0 | |
| Record name | 2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one, followed by cyclization with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coordination: The compound can form coordination complexes with metals like lanthanides, which exhibit unique photoluminescent properties.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the development of photoluminescent materials and sensors.
Mechanism of Action
The mechanism of action of this compound, particularly in its role as a ligand, involves the coordination of its oxygen and nitrogen atoms to metal centers. This coordination facilitates energy transfer processes, such as the “antenna” mechanism in photoluminescent complexes, where the ligand absorbs energy and transfers it to the metal ion, resulting in luminescence .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the literature:
Key Observations:
- Pyrazole vs. Tetrazole: The target compound’s pyrazole ring (two adjacent N atoms) differs from tetrazole (four N atoms) in compound 20a. Tetrazoles are known for metabolic stability in drug design, whereas pyrazoles often enhance binding affinity .
- Cyclohexanedione vs. Indandione: The cyclohexane-1,3-dione in the target compound shares a diketone motif with chlorophacinone’s indandione core, which is critical for anticoagulant activity in rodenticides .
- Substituent Effects: The 4-chlorophenyl group is a recurring feature in agrochemicals (e.g., chlorophacinone) due to its ability to enhance lipophilicity and target binding .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.79 g/mol. The structure features a pyrazole ring substituted with a 4-chlorophenyl group and a cyclohexanedione moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O2 |
| Molecular Weight | 329.79 g/mol |
| IUPAC Name | This compound |
| Boiling Point | Not specified |
| Density | Not specified |
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to the one have demonstrated significant antibacterial activity against various strains of bacteria. In vitro assays indicated that these compounds exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Antioxidant Activity
Research indicates that pyrazole derivatives possess antioxidant properties. The ability to scavenge free radicals has been attributed to the presence of the pyrazole ring, which stabilizes radical species. This activity is crucial for preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are involved in critical physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
Case Studies
- Antibacterial Efficacy : A study conducted by Umesha et al. demonstrated that pyrazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The synthesized compounds showed IC50 values significantly lower than those of conventional antibiotics, indicating their potential as effective antibacterial agents .
- Antioxidant Potential : In another research effort, compounds containing the pyrazole structure were tested for their ability to reduce oxidative stress markers in cellular models. The results showed a marked decrease in reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative damage .
- Enzyme Inhibition Studies : A recent investigation focused on the enzyme inhibitory properties of similar compounds revealed that they could effectively inhibit AChE activity with IC50 values ranging from 0.63 µM to 2.14 µM, showcasing their potential in treating neurodegenerative disorders .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and reducing oxidative stress.
- Enzyme Interaction : The presence of specific functional groups in the compound facilitates binding to active sites on enzymes such as AChE and urease, inhibiting their activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
